molecular formula C10H11BrO B183427 1-[4-(Bromomethyl)phenyl]propan-1-one CAS No. 95889-09-1

1-[4-(Bromomethyl)phenyl]propan-1-one

Cat. No.: B183427
CAS No.: 95889-09-1
M. Wt: 227.1 g/mol
InChI Key: MMWLPFRDTCOCAY-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenyl]propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted at the para position of the phenyl ring with a bromomethyl (–CH₂Br) group. This compound is notable for its reactive bromomethyl moiety, which serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, alkylation processes, and pharmaceutical precursor chemistry . The bromine atom enhances electrophilicity, making it a valuable leaving group in nucleophilic substitutions.

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLPFRDTCOCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541274
Record name 1-[4-(Bromomethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95889-09-1
Record name 1-[4-(Bromomethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Bromination Mechanisms

The core synthesis pathway for 1-[4-(Bromomethyl)phenyl]propan-1-one involves the bromination of 4-methylpropiophenone. This reaction targets the methyl group adjacent to the ketone functionality, requiring precise control to avoid over-bromination or side reactions at the aromatic ring. The general reaction proceeds as follows:

4-Methylpropiophenone+Br2This compound+HBr\text{4-Methylpropiophenone} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}

Selectivity is achieved through solvent choice, temperature modulation, and catalytic interventions. For instance, bromine is typically introduced incrementally to mitigate exothermic side reactions, with temperatures maintained between -10°C and 25°C to favor mono-bromination .

Catalytic Bromination Protocols

Catalysts play a pivotal role in enhancing reaction efficiency and selectivity. Copper-based catalysts, such as CuCl2_2 or CuSO4_4, have been documented to accelerate bromine activation while suppressing di-bromination byproducts. In one patent, the addition of 5–20 mol% CuCl2_2 reduced reaction times by 40% and improved yields to 89–92% . Similarly, iron catalysts, including FeBr3_3, facilitate electrophilic substitution by polarizing the Br2_2 molecule, though they may require stricter temperature control to prevent ketone oxidation .

Solvent systems also influence catalytic performance. Polar aprotic solvents like acetonitrile or dichloromethane enhance bromine solubility and intermediate stability, whereas non-polar solvents like toluene favor slower, more controlled reactions. A comparative study demonstrated that acetonitrile achieved a 95% yield at 0°C, compared to 78% in toluene under identical conditions .

Continuous-Flow Industrial Synthesis

Recent patents emphasize transitioning from batch to continuous-flow reactors for large-scale production. In a patented continuous bromination process, 4-methylpropiophenone and bromine solutions are pre-cooled to -20°C and fed simultaneously into a tubular reactor . This setup ensures rapid mixing and heat dissipation, critical for maintaining selectivity. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature-15°C to 10°CPrevents di-bromination (>99% selectivity)
Residence Time2–5 minutesMinimizes side reactions
Br2_2:Substrate Ratio1.0–1.05:1Maximizes conversion (98–99%)

Post-reaction, hydrogen bromide byproduct is efficiently removed via gas-liquid separation, and the crude product is purified through fractional distillation . Industrial trials reported 96.7% yield with 99.8% purity , underscoring the scalability of this approach .

Purification and Isolation Techniques

Crude this compound typically contains residual solvents, unreacted starting material, and trace di-brominated impurities. A multi-step purification protocol is employed:

  • Solvent Removal : Rotary evaporation under reduced pressure (20–30 mmHg) isolates the product from volatile solvents like dichloromethane.

  • Acid-Base Washing : Sequential washes with 5% NaHCO3_3 and brine neutralize residual HBr and remove polar impurities.

  • Crystallization : Recrystallization from hexane/ethyl acetate (3:1 v/v) yields colorless crystals with >99.5% purity .

For industrial batches, continuous distillation columns separate the product from high-boiling impurities, achieving 99.9% purity at throughputs of 500 kg/hour .

Comparative Analysis of Methodologies

A meta-analysis of laboratory and industrial methods reveals critical trade-offs:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Batch Bromination85–9098–99ModerateHigh
Continuous-Flow95–9799.8HighModerate
Catalytic (CuCl2_2)89–9299.5LowLow

Continuous-flow systems excel in scalability and purity but require significant capital investment. Conversely, batch methods remain cost-effective for small-scale production despite lower yields .

Emerging Alternatives and Innovations

Recent explorations into N-bromosuccinimide (NBS) as a brominating agent aim to improve selectivity under milder conditions. In one study, NBS in CCl4_4 at 40°C achieved 88% yield with negligible di-bromination, though reaction times extended to 12 hours . While promising, NBS’s higher cost limits industrial adoption compared to elemental bromine .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Bromomethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzaldehyde.

    Reduction: Formation of 1-[4-(bromomethyl)phenyl]propan-1-ol.

Scientific Research Applications

1-[4-(Bromomethyl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenyl]propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The carbonyl group in the propanone moiety can participate in oxidation and reduction reactions, further diversifying its chemical reactivity .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Bromomethyl (–CH₂Br) : Exhibits high electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions). This contrasts with direct bromo (–Br) substitution (e.g., 1-(4-bromophenyl)-2-methylpropan-1-one), where bromine is less mobile due to covalent bonding to the aromatic ring .
  • Trifluoromethyl (–CF₃) : Strong electron-withdrawing effect stabilizes the ketone group but reduces electrophilicity compared to bromomethyl. This group enhances metabolic stability in pharmaceuticals .
  • tert-Butyl (–C(CH₃)₃): Electron-donating and sterically bulky, this group reduces reactivity but improves solubility in nonpolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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